molecular formula C19H19Br2N3O2S B1669632 CRS3123 CAS No. 1013915-71-3

CRS3123

Cat. No.: B1669632
CAS No.: 1013915-71-3
M. Wt: 513.2 g/mol
InChI Key: NNTYBKTXMKBRFA-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CRS3123, also known as REP-3123, is a fully synthetic, small-molecule antibacterial agent and a potent, selective inhibitor of bacterial methionyl-tRNA synthetase (MetRS) . This novel mechanism of action disrupts protein synthesis, specifically targeting Gram-positive bacteria like Clostridioides difficile while exhibiting little activity against most Gram-negative bacteria and key anaerobic constituents of the normal intestinal microbiota, such as Bacteroides and bifidobacteria . Its application in research is focused on the study of Clostridioides difficile Infection (CDI) . In models of CDI, this compound has demonstrated the ability to inhibit bacterial growth, toxin production, and sporulation—key factors in the virulence and recurrence of the disease . A multiple-ascending-dose Phase 1 clinical trial in healthy subjects concluded that this compound was generally safe and well-tolerated at doses up to 600 mg twice daily for 10 days. The study showed the compound has limited systemic absorption, with the bulk of the oral dose reaching the gastrointestinal tract, achieving fecal concentrations substantially above the MIC90 value for C. difficile . These properties make this compound a valuable research tool for investigating novel, narrow-spectrum therapeutic approaches for CDI that may minimize disruption to the gut microbiome and potentially reduce recurrence rates. This product is intended for research purposes only and is not for human use .

Properties

CAS No.

1013915-71-3

Molecular Formula

C19H19Br2N3O2S

Molecular Weight

513.2 g/mol

IUPAC Name

5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one

InChI

InChI=1S/C19H19Br2N3O2S/c20-11-8-12-14(2-6-26-18(12)13(21)9-11)22-4-1-5-23-17-10-16(25)19-15(24-17)3-7-27-19/h3,7-10,14,22H,1-2,4-6H2,(H2,23,24,25)/t14-/m1/s1

InChI Key

NNTYBKTXMKBRFA-CQSZACIVSA-N

Isomeric SMILES

C1COC2=C([C@@H]1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br

Canonical SMILES

C1COC2=C(C1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br

Appearance

Solid powder

Other CAS No.

1013915-71-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CRS-3123;  CRS 3123;  CRS3123;  REP 3123;  REP-3123;  REP-3123

Origin of Product

United States

Preparation Methods

Chemical Structure and Physicochemical Properties

CRS3123’s molecular structure includes two bromine atoms, as evidenced by mass spectrometry data showing isotopic patterns consistent with brominated compounds. The presence of secondary aliphatic amines and a heterocyclic amine moiety facilitates glucuronidation, a metabolic modification observed in human studies. While the exact IUPAC name remains undisclosed, its structural attributes align with diarylquinoline-like scaffolds, which are known for their antibacterial properties.

The compound exhibits limited systemic absorption following oral administration, with peak plasma concentrations (Cmax) ranging from 352 ng/mL to 731 ng/mL across doses of 200–600 mg. Its lipophilicity and molecular weight (inferred from pharmacokinetic data) suggest moderate solubility, necessitating formulation optimizations to enhance gastrointestinal retention. Fecal concentrations exceed the MIC90 value of 1 μg/mL, indicating that the bulk of the orally administered dose remains unabsorbed, a critical feature for targeting C. diff in the colon.

Analytical Characterization Methods

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been pivotal in characterizing this compound and its metabolites. Source details an HPLC method using a Fortis Diphenyl column (50 × 2.1 mm, 5 μm) with a gradient elution program (Table 1). This method resolves this compound from its glucuronide metabolites, ensuring accurate quantification during preclinical testing.

Table 1: HPLC Gradient Program for this compound Analysis

Time (min) % Solvent A % Solvent B
0.00 30 70
1.57 30 70
3.00 40 60
4.00 95 5
8.00 95 5
9.00 30 70
11.00 30 70

Mass spectrometric analysis reveals that this compound undergoes N-glucuronidation at one of three potential sites (Fig. 1). This metabolic pathway, mediated by UDP-glucuronosyltransferases, produces conjugates with a mass increase of 176 Da, confirmed via fragmentation patterns.

Pharmacokinetic Data Informing Formulation Strategies

Phase 1 clinical trials demonstrated this compound’s pharmacokinetic (PK) profile following oral administration (Table 2). The drug’s short half-life (3–6 hours) and low systemic exposure underscore its suitability for localized action in the gastrointestinal tract.

Table 2: Plasma Pharmacokinetic Parameters of this compound

Dose (mg) AUC₀–12 (ng·h/mL) Cmax (ng/mL) Tmax (h)
200 1,550 352 2.0
400 2,340 507 3.0
600 3,560 654 2.0

Dose proportionality studies revealed a less-than-linear increase in exposure, with AUC and Cmax increasing 2.3-fold and 1.9-fold, respectively, over a 3-fold dose escalation. This nonlinearity likely stems from saturation of absorption mechanisms, guiding formulation scientists to prioritize colonic delivery over systemic bioavailability.

Chemical Reactions Analysis

Glucuronidation Reactions

CRS3123 undergoes extensive N-glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). This reaction involves conjugation with glucuronic acid at reactive amino groups:

  • Sites of Glucuronidation : Three potential sites exist due to structural features (Fig. 3) :

    • Secondary aliphatic amines

    • Heterocyclic amine (imidazole ring)

    • Terminal amine group

Key Findings :

  • Mass Spectrometry Evidence : Glucuronidation adds 176 mass units (hexuronide substitution), confirmed via LC-MS/MS . Two primary metabolites (glucuronide A and B) and a potential third (glucuronide C) were identified .

  • Structural Confirmation : Fragmentation patterns (e.g., 0,2A cross-ring cleavage of glucuronate) validated metabolite structures .

  • Biological Impact : Glucuronides are pharmacologically inactive and do not contribute to toxicity .

MetaboliteMass Shift (Da)Fragmentation PatternBiological Activity
Glucuronide A+176514.0 → 290.9Inactive
Glucuronide B+176690.3 → 556.0Inactive

Analytical Methods for Metabolite Characterization

Studies employed advanced chromatography and mass spectrometry to resolve coeluting metabolites:

Liquid Chromatography (LC) Parameters

ParameterInitial Program Modified Program
ColumnFortis DiphenylDiscovery C18
Gradient Duration8 min11 min
Mobile PhaseA: 0.1% formic acid; B: acetonitrileAdjusted for better separation

Outcome : Modified gradients resolved this compound from glucuronides, revealing three distinct metabolites .

Tandem Mass Spectrometry (MS/MS)

  • MRM Transitions :

    • This compound : 514.0 → 290.9

    • Glucuronide B : 690.3 → 556.0

  • Isotopic Pattern : Dual bromine atoms (79Br/81Br) produced characteristic 2-amu spaced triplets (e.g., 688/690/692) .

Plasma and Urine Exposure

  • Systemic Absorption : Low and dose-dependent (200–600 mg BID) .

    • AUC<sub>0–12</sub> increased 2.3-fold with a 3-fold dose escalation .

    • C<sub>max</sub> increased 1.9-fold under similar conditions .

  • Glucuronide Contribution : <2% of dose excreted renally as parent drug + glucuronides .

Dose (mg)AUC<sub>0–12</sub> (ng·h/mL)C<sub>max</sub> (ng/mL)Urinary Excretion (% dose)
2001,5503521.2
6003,5606540.71

Excretion Pathways

This compound exhibits dual excretion:

  • Fecal Excretion : Primary route (~24–68% of dose) .

    • Fecal concentrations reached 8,280 μg/g (600 mg dose) .

  • Renal Excretion : Minor pathway (<2%), primarily as glucuronides .

Mechanistic Insight : Glucuronidation enhances water solubility but does not significantly alter renal clearance due to low systemic absorption .

Stability and Reactivity

  • In Plasma/Urine : this compound remains stable, with glucuronides forming rapidly post-absorption .

  • Bromine Isotopes : Used as diagnostic markers in metabolite identification .

This compound’s chemical reactivity is dominated by glucuronidation, which minimally impacts systemic exposure but ensures high gut concentrations for targeting C. difficile. Analytical innovations in chromatography and MS/MS were critical for resolving its metabolic fate, underscoring its suitability as a gut-restricted therapeutic .

Scientific Research Applications

Phase 1 Trials

The initial Phase 1 trials demonstrated that CRS3123 was well tolerated among healthy subjects. Participants received doses ranging from 100 mg to 1,200 mg, with no serious adverse events reported. The drug showed limited systemic absorption but high fecal concentrations, indicating its potential effectiveness against intestinal pathogens without systemic side effects .

Phase 2 Trials

Recent results from Phase 2 trials have shown promising outcomes for this compound in treating CDI. The study involved adult patients diagnosed with primary or recurrent CDI and compared this compound to oral vancomycin. Key findings include:

  • Clinical Cure Rates : Among patients treated with this compound, 97% achieved clinical cure by day 12 compared to 93% for those receiving vancomycin.
  • Recurrence Rates : The recurrence rate for this compound was significantly lower at 4% by day 40 post-treatment, compared to 23% for vancomycin .

These results highlight this compound's potential as a leading candidate in CDI therapy, particularly in preventing relapses which are common with traditional antibiotics.

Safety Profile

The safety profile of this compound is notable. In both Phase 1 and Phase 2 trials, no significant adverse effects were reported, reinforcing its tolerability among patients . This aspect is critical given the challenges associated with current CDI treatments that often lead to further complications or require additional antibiotic courses.

Implications for Microbiome Preservation

One of the most significant advantages of this compound is its ability to preserve the gut microbiome during treatment. Traditional antibiotics can disrupt the balance of gut bacteria, leading to complications such as recurrent infections. This compound's narrow-spectrum activity allows it to target harmful pathogens while sparing beneficial microbes, thus facilitating faster recovery of the microbiome post-treatment .

Case Study: Efficacy Against Epidemic Strains

In vitro studies have shown that this compound is effective against various epidemic strains of Clostridium difficile, including B1/NAP1/027. These strains are known for their virulence and resistance to standard treatments. The drug's potency against these strains underscores its potential as a critical tool in combating CDI outbreaks .

Research Findings on Toxin Production

Research indicates that this compound not only inhibits bacterial growth but also significantly reduces toxin production and sporulation in Clostridium difficile. At concentrations as low as 0.5 mg/kg body weight in animal models, it demonstrated superior survival rates compared to vancomycin . This dual action—preventing both growth and toxin release—positions this compound as a promising candidate for comprehensive CDI management.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated chromen moiety may play a role in binding to these targets, while the thieno[3,2-b]pyridin-7-one structure could influence the compound’s overall activity. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Key Pharmacological Properties :

  • MIC (Minimum Inhibitory Concentration) : 1 µg/mL against C. difficile, with mutation prevention concentrations (MPC) ranging from 16–128 µg/mL depending on the strain .
  • Pharmacokinetics (PK) : High fecal concentrations (2,115–8,280 µg/g) exceeding MIC values, minimal systemic absorption (plasma AUC0–12 ≤ 1,200 ng·h/mL), and rapid elimination (t1/2 = 5–6 hours) .

FDA has granted CRS3123 "Qualified Infectious Disease Product" (QIDP) and "Fast Track" designations, accelerating its development .

This compound is compared below to other CDI therapeutics in clinical development, focusing on mechanism, efficacy, and microbiome impact.

Table 1: Comparative Analysis of this compound and Similar Compounds
Drug Name Mechanism of Action Administration MIC (µg/mL) Trial Phase Key Advantages Limitations
This compound MetRS inhibitor Oral 1.0 Phase II Narrow-spectrum, preserves microbiota, inhibits toxins/spores . Higher MIC vs. some competitors .
DNV3837 Dual: DNA gyrase + protein synthesis inhibitor IV 0.25 Phase II Potent activity (low MIC), FDA QIDP/Fast Track . IV-only; limited gut retention .
MGB-BP-3 DNA minor groove binder Oral 0.25 Phase III Rapid bactericidal action; QIDP/Fast Track . Potential resistance via DNA mutations .
Ridinilazole Cell division + toxin inhibitor Oral 0.06–0.25 Phase III Microbiome-sparing; superior to vancomycin in Phase III . Pediatric trial terminated .
Ibezapolstat DNA polymerase IIIC inhibitor Oral 1–8 Phase III Rebuilds healthy microbiota; QIDP . Wider MIC range .
Vancomycin Cell wall synthesis inhibitor Oral/IV 0.5–2 Approved Standard of care; rapid symptom relief. High recurrence (15–30%); microbiota disruption .
Detailed Findings

Mechanistic Differentiation :

  • This compound uniquely targets MetRS, preventing toxin production and sporulation—critical factors in CDI recurrence. In contrast, DNV3837 and MGB-BP-3 act via bactericidal mechanisms (DNA/protein synthesis inhibition), which may exacerbate dysbiosis .
  • Ridinilazole and Ibezapolstat also spare microbiota but lack direct anti-spore activity .

Efficacy and Resistance :

  • This compound’s fecal concentrations (≥2,115 µg/g) far exceed its MIC (1 µg/mL), ensuring efficacy despite a higher MIC than DNV3837 (0.25 µg/mL) .
  • Resistance to this compound is unlikely due to the absence of alternative MetRS isoforms in C. difficile . In contrast, MGB-BP-3’s DNA-targeting mechanism risks resistance via mutations .

Microbiome Impact :

  • This compound caused minimal changes to Bacteroides, Bifidobacterium, and commensal Clostridia in Phase I . Vancomycin and DNV3837, however, disrupt anaerobic gut flora, increasing recurrence risk .
  • In Phase II, this compound reduced CDI recurrence to 4% vs. 23% for vancomycin, attributed to microbiome preservation .

Clinical Progress :

  • This compound has demonstrated superior 12-day cure rates (97% vs. 93% for vancomycin) in Phase II . However, Ridinilazole and MGB-BP-3 are in Phase III, closer to approval .

Biological Activity

CRS3123 is an emerging antibiotic compound developed primarily for the treatment of Clostridium difficile infection (CDI). This section provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in clinical trials, safety profiles, and its impact on gut microbiota.

This compound functions as an inhibitor of bacterial methionyl-tRNA synthetase (MetRS), a critical enzyme involved in protein synthesis. Its selectivity for the MetRS of Gram-positive bacteria, particularly C. difficile, is notable; it demonstrates over 1,000-fold selectivity compared to human mitochondrial MetRS and over 1,000,000-fold compared to cytoplasmic MetRS. This characteristic minimizes potential side effects on human cells while effectively targeting pathogenic bacteria .

In Vitro Studies

In vitro assays reveal that this compound exhibits potent activity against a range of C. difficile strains, including the epidemic BI/NAP1/027 strains. The minimum inhibitory concentrations (MICs) for these strains range from 0.5 to 1 μg/ml. Additionally, this compound significantly inhibits toxin production and reduces sporulation by more than tenfold at concentrations as low as 1 μg/ml .

Clinical Trials

Recent clinical trials have demonstrated promising results for this compound in treating CDI:

  • Phase 2 Trial Results : A randomized, double-blind study involving 100 patients evaluated the efficacy of this compound against vancomycin, a standard treatment. The primary endpoint was the rate of clinical cure at day 12. Results showed:
    • Clinical Cure Rate : 97% for this compound versus 93% for vancomycin.
    • Recurrence Rates : Only 4% for this compound compared to 23% for vancomycin at day 40 post-treatment .

These findings suggest that this compound not only effectively treats CDI but also significantly reduces the likelihood of recurrence.

Safety and Tolerability

The safety profile of this compound has been evaluated in multiple studies. In a first-in-human trial involving healthy adults:

  • Adverse Events : The most common side effects included mild to moderate headaches and decreased hemoglobin levels, with no serious adverse events reported.
  • Tolerability : Overall, this compound was well tolerated across various doses (100 mg to 1200 mg), supporting its potential for further clinical use .

Impact on Gut Microbiota

One of the significant advantages of this compound is its narrow-spectrum activity, which allows it to target C. difficile effectively while preserving beneficial gut microbiota. This characteristic is crucial for preventing recurrent infections and supporting microbiome recovery post-treatment .

Summary Table of Key Findings

Study AspectFindings
Mechanism Inhibits bacterial methionyl-tRNA synthetase
MIC against C. difficile 0.5 - 1 μg/ml
Clinical Cure Rate 97% (this compound) vs. 93% (Vancomycin)
Recurrence Rate 4% (this compound) vs. 23% (Vancomycin)
Common Adverse Events Mild headaches, decreased hemoglobin
Tolerability Well tolerated across all tested doses

Q & A

Q. What is the mechanistic basis of CRS3123's selective inhibition of Clostridioides difficile?

this compound targets methionyl-tRNA synthetase (MetRS), an enzyme critical for bacterial protein synthesis. Unlike broad-spectrum antibiotics, it selectively inhibits C. difficile MetRS while sparing human homologs and beneficial gut microbiota due to structural differences in the enzyme’s active site . Researchers can validate this selectivity via in vitro enzyme inhibition assays using recombinant MetRS from C. difficile and human cells, supplemented with comparative genomic analysis of microbial strains .

Q. How do clinical trial designs for this compound address efficacy and recurrence in C. difficile infection (CDI)?

Phase 2 trials (e.g., NCT04781387) employed a randomized, double-blind, multicenter design comparing two this compound doses (200 mg and 400 mg BID) against vancomycin (125 mg QID) over 10 days. Primary endpoints included clinical cure rate (resolution of diarrhea and toxin-negative stool) at day 12 and recurrence rates at day 40. This design minimizes bias and ensures statistical rigor by controlling for confounders like prior antibiotic use and comorbidities .

Q. What metrics distinguish this compound’s efficacy from vancomycin in CDI treatment?

In Phase 2 trials, this compound demonstrated a 97% cure rate vs. vancomycin’s 93%, with significantly lower recurrence (4% vs. 23%) . Researchers should analyze these outcomes using Kaplan-Meier survival curves for recurrence and logistic regression models adjusted for covariates like age and infection strain (e.g., hypervirulent B1/NAP1/027) .

Advanced Research Questions

Q. How can researchers resolve contradictions in gut microbiome preservation data across this compound studies?

Discrepancies may arise from variations in fecal sampling protocols or patient microbiota baselines. To address this, employ longitudinal metagenomic sequencing (e.g., shotgun sequencing) at multiple timepoints (pre-treatment, post-treatment, follow-up) and integrate alpha/beta diversity metrics. Control for confounders like diet and concurrent medications using multivariate analysis .

Q. What experimental strategies optimize in vitro models for studying this compound’s spore inhibition?

Use C. difficile B1/NAP1/027 strains in anaerobic chamber cultures to mimic the colonic environment. Measure spore formation via phase-contrast microscopy and toxin production via ELISA. Compare this compound’s effects to vancomycin, which lacks spore-inhibitory activity, and validate findings with RT-qPCR for sporulation genes (e.g., spo0A) .

Q. How should pharmacokinetic/pharmacodynamic (PK/PD) modeling inform this compound dosing to prevent resistance?

Conduct in vitro hollow-fiber infection models simulating human colonic drug concentrations. Monitor MIC shifts over serial passages and identify resistance mutations via whole-genome sequencing. Optimize dosing using PK/PD targets (e.g., AUC/MIC ratio) to maintain fecal drug levels >10× MIC90 (1 μg/mL) while minimizing subtherapeutic exposure .

Methodological Guidance Tables

Parameter This compound Vancomycin Methodological Consideration
Cure Rate (Day 12) 97% 93% Logistic regression adjusted for baseline severity.
40-Day Recurrence Rate 4% 23% Kaplan-Meier analysis with censoring for dropouts.
Gut Microbiota Impact Minimal disruption Significant disruption 16S rRNA sequencing at genus/species level.

Key Research Gaps and Recommendations

  • Mechanistic Depth : Characterize this compound’s inhibition kinetics using X-ray crystallography of MetRS-ligand complexes.
  • Long-Term Safety : Conduct extended follow-up studies (>6 months) to assess late-onset microbiome alterations.
  • Comparative Trials : Design head-to-head trials against fidaxomicin, incorporating cost-effectiveness analyses.

For further validation, replicate findings in in vivo murine models and expand metagenomic datasets to underrepresented patient populations (e.g., immunocompromised cohorts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CRS3123
Reactant of Route 2
Reactant of Route 2
CRS3123

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.